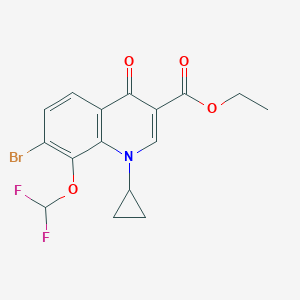

Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Descripción general

Descripción

Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C16H14BrF2NO4 and its molecular weight is 402.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 194805-07-7) is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

- Molecular Formula : C₁₆H₁₄BrF₂NO₄

- Molecular Weight : 402.19 g/mol

- Density : 1.6 g/cm³

- Boiling Point : 477.4 °C

- LogP : 2.36

This compound exhibits its biological activity primarily through the inhibition of topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair. By interfering with the function of Topo II, this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that modifications at specific positions on the quinoline structure can enhance its antiproliferative activity against bladder (T-24) and prostate (PC-3) cancer cells.

Table 1: Cytotoxicity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 6 | T-24 | 5.2 | Topo II Inhibition |

| Compound 8a | PC-3 | 4.8 | Apoptosis Induction |

| Ethyl 7-bromo... | T-24 | TBD | TBD |

The most potent compounds were found to induce apoptosis by increasing caspase activity and arresting the cell cycle at various phases depending on the cell line studied .

Antibacterial Activity

Beyond its anticancer properties, this compound also shows promise as an antibacterial agent. Similar compounds in the quinolone family have been noted for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Case Studies

A series of case studies have explored the efficacy of this compound in vitro:

- Study on Bladder Cancer Cells : A study highlighted that ethyl 7-bromo... could reduce cell viability in T-24 cells by over 60% at concentrations above 10 µM after 48 hours of treatment.

- Prostate Cancer Assessment : In PC-3 cells, treatment with this compound resulted in a significant increase in apoptotic markers compared to control groups.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate is closely related to ozenoxacin, a topical antibiotic that has been approved for treating skin infections. Ozenoxacin exhibits potent activity against both gram-positive and gram-negative bacteria, making it an effective treatment for conditions such as acne and impetigo .

The mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This inhibition leads to bacterial cell death, which is particularly useful in treating resistant strains of bacteria .

Synthesis and Development

The synthesis of this compound involves several key steps:

- Formation of Key Intermediates : The synthesis begins with the preparation of intermediates such as 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid through reactions involving cyclopropyl amine and various coupling agents .

- Suzuki Coupling Reaction : This step is crucial for forming the final product by coupling boronated esters with the carboxylic acid derivatives .

- Yield Optimization : Research has focused on improving yields by minimizing by-product formation during the synthesis process, thus enhancing the efficiency of production .

Clinical Studies on Ozenoxacin

Ozenoxacin's clinical efficacy has been documented in several studies:

- A systematic review highlighted its effectiveness against common pathogens responsible for skin infections, including Staphylococcus aureus and Propionibacterium acnes. The review concluded that ozenoxacin could be a valuable addition to the antibiotic arsenal, particularly due to its novel mechanism of action .

Comparative Studies

A comparative study examined the pharmacokinetics of ozenoxacin versus traditional antibiotics. Results indicated that ozenoxacin had a favorable absorption profile when applied topically, leading to higher local concentrations at the site of infection without significant systemic absorption .

Propiedades

IUPAC Name |

ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrF2NO4/c1-2-23-15(22)10-7-20(8-3-4-8)12-9(13(10)21)5-6-11(17)14(12)24-16(18)19/h5-8,16H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUUANRFLJIZGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2OC(F)F)Br)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471266 | |

| Record name | Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194805-07-7 | |

| Record name | 3-Quinolinecarboxylic acid, 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-1,4-dihydro-4-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194805-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydro-3-quinolinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194805077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydro-3-quinolinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.